Bis(4-nitrophenyl)sulfide
Overview
Description
Bis(4-nitrophenyl)sulfide is an organic compound with the molecular formula C₁₂H₈N₂O₄S. It is characterized by the presence of two nitrophenyl groups attached to a central sulfur atom. This compound is known for its distinctive yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl)sulfide can be synthesized through the reaction of 4-chloronitrobenzene with potassium xanthate in ethanol under reflux conditions. The reaction typically requires 48 hours to complete . Another method involves the reaction of 1-chloro-4-nitrobenzene with sodium sulfide in an inert atmosphere at 120°C for 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Bis(4-aminophenyl)sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-nitrophenyl)sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(4-nitrophenyl)sulfide involves its ability to undergo various chemical reactions, particularly those involving the nitro groups and the sulfur atom. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bis(4-nitrophenyl)disulfide: Contains an additional sulfur atom, leading to different reactivity and applications.
Bis(4-aminophenyl)sulfide: The amino derivative of Bis(4-nitrophenyl)sulfide, with different chemical properties and uses.
4,4’-Dinitrodiphenyl sulfide: Another nitro-substituted diphenyl sulfide with similar but distinct chemical behavior.
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJMQPRKBNGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061629 | |
Record name | Benzene, 1,1'-thiobis[4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061629 | |
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Molecular Weight |
276.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223-31-0 | |
Record name | 1,1′-Thiobis[4-nitrobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(4-nitrophenyl) sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223310 | |
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Record name | Bis(4-nitrophenyl)sulfide | |
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Record name | Benzene, 1,1'-thiobis[4-nitro- | |
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Record name | Benzene, 1,1'-thiobis[4-nitro- | |
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Record name | Bis(4-nitrophenyl) sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.591 | |
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Record name | Bis(4-nitrophenyl) sulfide | |
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